4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Description
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and pyrazole moieties
Properties
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF5N2O/c10-6-3-17(2-1-9(13,14)15)16-7(6)4-18-5-8(11)12/h3,8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLRRMDWWOXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Attachment of the Difluoroethoxy Group: This step involves the reaction of the pyrazole intermediate with a difluoroethoxy-containing reagent, often under basic conditions to facilitate nucleophilic substitution.
Addition of the Trifluoropropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the difluoroethoxy group.
Coupling Reactions: The presence of multiple functional groups allows for various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology and Medicine
In medicinal chemistry, the compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors. Its fluorinated groups can enhance metabolic stability and bioavailability.
Industry
In the agrochemical industry, this compound could be used in the development of new pesticides or herbicides, leveraging its potential biological activity.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole: Lacks the trifluoropropyl group, potentially altering its reactivity and biological activity.
3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the bromine atom, which could affect its ability to undergo certain substitution reactions.
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the difluoroethoxy group, which might influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
